molecular formula C12H15NO5 B8280511 2-(N-Carbethoxyamino)-5,6-dimethoxybenzaldehyde

2-(N-Carbethoxyamino)-5,6-dimethoxybenzaldehyde

Cat. No. B8280511
M. Wt: 253.25 g/mol
InChI Key: HSGQCWJKQPAHHO-UHFFFAOYSA-N
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Patent
US04490374

Procedure details

2-(N-Carbethoxyamino)-5,6-dimethoxybenzaldehyde-ethyleneketal (5.0 g, 16.8 mM) is dissolved in acetone (36 ml) and aqueous HCl (3 ml of 1N solution). The mixture is stirred at room temperature for 4 hours. The solvent is removed in vacuo to give a yellow solid (3.9 g). Recrystallization from n-hexane gives the pure product as a yellow solid; yield 3.6 g (84.7%); m.p. 86°-88° C.
Name
2-(N-Carbethoxyamino)-5,6-dimethoxybenzaldehyde-ethyleneketal
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1O[CH:4]([C:5]2[C:10]([O:11][CH3:12])=[C:9]([O:13][CH3:14])[CH:8]=[CH:7][C:6]=2[NH:15][C:16]([O:18][CH2:19][CH3:20])=[O:17])[O:3]C1.Cl>CC(C)=O>[C:16]([NH:15][C:6]1[CH:7]=[CH:8][C:9]([O:13][CH3:14])=[C:10]([O:11][CH3:12])[C:5]=1[CH:4]=[O:3])([O:18][CH2:19][CH3:20])=[O:17]

Inputs

Step One
Name
2-(N-Carbethoxyamino)-5,6-dimethoxybenzaldehyde-ethyleneketal
Quantity
5 g
Type
reactant
Smiles
C1COC(C2=C(C=CC(=C2OC)OC)NC(=O)OCC)O1
Name
Quantity
36 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(=O)(OCC)NC1=C(C=O)C(=C(C=C1)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 3.9 g
YIELD: CALCULATEDPERCENTYIELD 91.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.